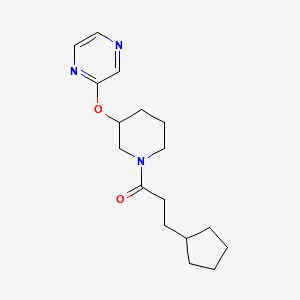

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Description

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a cyclopentyl group at the 3-position and a piperidin-1-yl moiety modified with a pyrazin-2-yloxy group at the 3-position of the piperidine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors where aromatic heterocycles play a role in binding affinity. Its molecular formula is C17H22N4O3, with a molecular weight of 330.38 g/mol .

Properties

IUPAC Name |

3-cyclopentyl-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(8-7-14-4-1-2-5-14)20-11-3-6-15(13-20)22-16-12-18-9-10-19-16/h9-10,12,14-15H,1-8,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTGDACWUOSBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

-

Formation of the Pyrazin-2-yloxy Intermediate

Starting Material: Pyrazine-2-ol

Reagents: Alkyl halide (e.g., bromoalkane), base (e.g., potassium carbonate)

Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)

-

Synthesis of Piperidin-1-yl Intermediate

Starting Material: Piperidine

Reagents: Alkyl halide (e.g., 3-bromopropan-1-one)

Conditions: Reflux in an appropriate solvent (e.g., ethanol)

-

Coupling Reaction

Starting Materials: Pyrazin-2-yloxy intermediate, piperidin-1-yl intermediate

Reagents: Coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)

Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The pyrazin-2-yloxy and piperidin-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Receptor Modulation

The compound acts as a modulator of various receptors, particularly in the context of chemokine receptor antagonism. Research indicates that compounds with similar structures have been developed to target CC chemokine receptor 2 (CCR2), which is implicated in inflammatory responses and various diseases, including cancer .

Anticancer Activity

Recent studies have explored the potential of this compound in treating cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The modulation of chemokine receptors can influence tumor microenvironments, potentially enhancing therapeutic outcomes .

Case Study 1: CCR2 Antagonism

A study focused on a related compound demonstrated significant binding affinity to CCR2 with an IC50 of 1.3 nM, showcasing the potential for developing similar piperidine derivatives for therapeutic use against inflammatory diseases and cancers .

Case Study 2: Targeting IKZF2 Protein

Another study highlighted the use of compounds with similar structural motifs to inhibit IKZF2 protein levels, which are crucial in various malignancies. The findings suggest that targeting IKZF2 could be a viable strategy in treating multiple types of cancer, including melanoma and colorectal cancer .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazin-2-yloxy group may facilitate binding to certain proteins, while the piperidin-1-yl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one

- Structure : Replaces the pyrazin-2-yloxy-piperidine group with a simpler pyrrolidin-1-yl moiety.

- Synthesis : Prepared via COMU/DIPEA-mediated coupling of cyclopentylpropionic acid and pyrrolidine in DCM .

- Properties: Lower molecular weight (C12H21NO, 195.30 g/mol) and reduced hydrogen-bond acceptors (1 vs. 3 in the target compound), likely decreasing solubility in polar solvents.

3-Cyclopentyl-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone

- Structure : Substitutes the pyrazine-oxygen-piperidine with a pyrimidine-linked piperazine.

- Properties : Pyrimidine’s electron-deficient nature may alter binding interactions compared to pyrazine. Molecular formula C16H24N4O (288.39 g/mol) .

- Relevance : Pyrimidine derivatives are common in kinase inhibitors, hinting at possible kinase-targeted applications.

1-[3-(3-Chloro-pyrazin-2-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one

- Structure : Features a chloro-substituted pyrazine on piperidine and a dimethylpropan-1-one backbone.

- Properties: Chlorine increases molecular weight (C14H20ClN3O, 281.78 g/mol) and introduces a hydrophobic halogen bond donor .

Backbone and Functional Group Modifications

3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one

- Structure : Adds a 3,5-dimethyloxazole group to the propan-1-one backbone.

- Properties : Increased molecular weight (C17H22N4O3 , 330.38 g/mol) and lipophilicity due to the oxazole’s methyl groups .

- Relevance : Oxazole motifs are common in antimicrobial agents, implying possible antibacterial applications.

Comparative Data Table

Key Research Findings and Implications

- Synthetic Flexibility : The target compound and analogs are synthesized via amide coupling (e.g., COMU/DIPEA) or nucleophilic substitutions, with stereochemical control achieved using chiral templates (e.g., separation of diastereomers via TLC/column chromatography) .

- Biological Relevance : Pyrazine and pyrimidine substituents may enhance binding to bacterial or kinase targets, while halogenation (e.g., chlorine) improves membrane permeability .

- Structural Insights : Crystallographic studies using SHELX software highlight the role of aromatic stacking and hydrogen bonding in molecular recognition .

Biological Activity

3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to a class of molecules with potential therapeutic applications, particularly in medicinal chemistry. Its structure, which includes a cyclopentyl group and a piperidine moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one can be summarized as follows:

Pharmacological Effects

Research into related compounds suggests that 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one may exhibit several pharmacological effects:

Antifungal Activity:

A study on piperidine derivatives indicated that they possess antifungal properties against resistant strains such as Candida auris. The mechanisms involved include disruption of cell membranes and induction of apoptosis in fungal cells .

Neuroprotective Effects:

Compounds similar to 3-Cyclopentyl derivatives have been investigated for neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .

Antitumor Properties:

Some piperidine-based compounds have shown promise in inducing apoptosis in cancer cells, suggesting that 3-Cyclopentyl derivatives could also be explored for anticancer applications .

Case Studies

A review of relevant literature highlights several case studies involving similar compounds:

Q & A

Q. What are the key steps in synthesizing 3-Cyclopentyl-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, and which reagents are critical?

The synthesis typically involves:

Functionalization of the piperidine ring : Introduction of the pyrazin-2-yloxy group via nucleophilic substitution or coupling reactions under anhydrous conditions .

Cyclopentyl group incorporation : Alkylation or ketone formation using cyclopentyl halides or Grignard reagents.

Final coupling : Amide bond formation between the cyclopentyl-propanone moiety and the modified piperidine derivative, often using coupling agents like HOBt/TBTU or EDCI .

Critical reagents: Halogenated intermediates, coupling agents (e.g., TBTU), and anhydrous solvents (e.g., DMF).

Q. How is this compound characterized using spectroscopic methods?

- NMR : H and C NMR confirm regiochemistry of the pyrazin-2-yloxy group and cyclopentyl substitution .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while acetonitrile improves reaction homogeneity .

- Catalyst screening : Use of DMAP or pyridine derivatives accelerates acylation reactions .

- Purification : Gradient column chromatography (e.g., hexane/EtOAc) resolves steric hindrance-induced impurities .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. no observed effect) may arise from:

- Purity variations : HPLC purity thresholds (>98%) reduce confounding effects of impurities .

- Assay conditions : Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for solvent interference (e.g., DMSO ≤0.1%) .

- Metabolic stability : Evaluate hepatic microsomal stability to identify rapid degradation in certain models .

Q. How can experiments be designed to elucidate the compound’s mechanism of action?

- Target engagement assays : Use SPR (surface plasmon resonance) to screen for binding to kinases or GPCRs .

- Transcriptomic profiling : RNA-seq of treated cells identifies differentially expressed pathways (e.g., NF-κB for anti-inflammatory activity) .

- Mutagenesis studies : Modify suspected binding residues (e.g., piperidine nitrogen) to assess functional impact .

Q. What analytical methods assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, then monitor degradation via UPLC .

- pH stability : Incubate in buffers (pH 1–12) and quantify intact compound using LC-MS .

- Long-term stability : Store at –20°C under argon; periodic NMR analysis detects oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.